molecular formula C14H21NO3S B13962715 (R)-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate

(R)-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate

Cat. No.: B13962715
M. Wt: 283.39 g/mol
InChI Key: GGNGWPLFEHYMDR-CQSZACIVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate typically involves the reaction of ®-2-(1-benzylpyrrolidin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation Reactions: Performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Reduction Reactions: The major product is ®-2-(1-benzylpyrrolidin-3-yl)ethanol.

    Oxidation Reactions: The major product is the corresponding sulfone.

Scientific Research Applications

®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-benzylpyrrolidin-3-yl)ethanol: The alcohol derivative of the compound.

    ®-2-(1-benzylpyrrolidin-3-yl)ethyl acetate: The acetate ester derivative.

    ®-2-(1-benzylpyrrolidin-3-yl)ethyl chloride: The chloride derivative.

Uniqueness

®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The methanesulfonate group is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the compound’s stereochemistry (R-configuration) may confer specific interactions with chiral biological targets, enhancing its selectivity and potency in certain applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]ethyl methanesulfonate

InChI

InChI=1S/C14H21NO3S/c1-19(16,17)18-10-8-14-7-9-15(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-/m1/s1

InChI Key

GGNGWPLFEHYMDR-CQSZACIVSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OCCC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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